
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids. These compounds contain two carboxyl functional groups (-COOH) attached to a cyclopentane ring. The presence of additional carbamoyl groups (-CONH2) at the 3 and 5 positions of the cyclopentane ring makes this compound unique. Dicarboxylic acids are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid typically involves the cyclization of appropriate precursors followed by the introduction of carbamoyl groups. One common method is the reaction of cyclopentane-1,2-dicarboxylic acid with urea under acidic conditions to introduce the carbamoyl groups at the 3 and 5 positions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and chromatography are commonly used to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dicarbamoylcyclopentane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: Lacks the carbamoyl groups, making it less versatile in certain applications.
Cyclopentane-1,3-dicarboxylic acid: Different positioning of carboxyl groups affects its reactivity and properties.
Cyclopentane-1,2,3-tricarboxylic acid: Contains an additional carboxyl group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
63289-49-6 |
|---|---|
Molekularformel |
C9H12N2O6 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
3,5-dicarbamoylcyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H12N2O6/c10-6(12)2-1-3(7(11)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H2,10,12)(H2,11,13)(H,14,15)(H,16,17) |
InChI-Schlüssel |
JVJDBROGCOSMNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C1C(=O)N)C(=O)O)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphoric acid, bis(2-chloroethyl) (1-oxido-2,6,7-trioxa-1-phosphabicyclo[2.2.2]oct-4-yl)methyl ester](/img/structure/B14495530.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
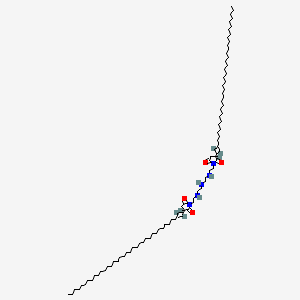
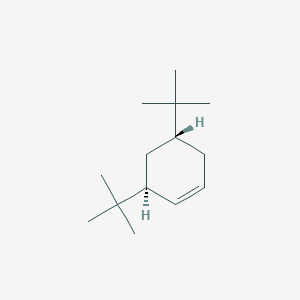

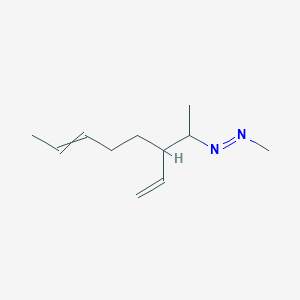
![N-[(2-chloro-1-pentylindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495567.png)
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)
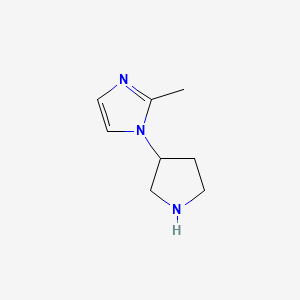

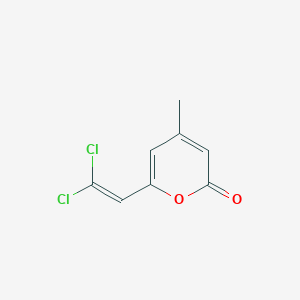
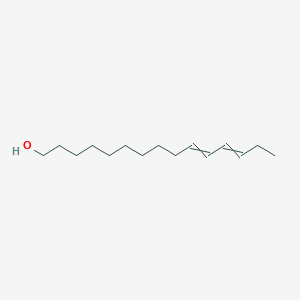
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

